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Compound of Interest

Compound Name: Fumitremorgin C

Cat. No.: B1674183 Get Quote

Fumitremorgin C: A Technical Guide for
Researchers
An in-depth exploration of the chemical structure, properties, and biological activities of a

potent ABCG2 inhibitor.

Introduction
Fumitremorgin C is a mycotoxin produced by several fungal species, most notably Aspergillus

fumigatus.[1] It belongs to the indole alkaloid class of organic compounds.[1] This technical

guide provides a comprehensive overview of Fumitremorgin C, focusing on its chemical

structure, physicochemical properties, and its significant role as a potent and selective inhibitor

of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer

resistance protein (BCRP).[1][2] This inhibitory activity makes Fumitremorgin C a valuable tool

in cancer research, particularly in the context of overcoming multidrug resistance (MDR).[3][4]

This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties
Fumitremorgin C is an organic heteropentacyclic compound with the molecular formula

C₂₂H₂₅N₃O₃.[1][5] Its structure is based on L-tryptophan and L-proline amino acid precursors.

[6]

Table 1: Physicochemical Properties of Fumitremorgin C
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Property Value Source(s)

Molecular Formula C₂₂H₂₅N₃O₃ [1][2][5]

Molecular Weight 379.45 g/mol [1][5]

CAS Number 118974-02-0 [1][5][7]

Appearance Solid, Tan Lyophilisate [1][2]

Melting Point 259.5 - 260.5 °C [1]

Solubility

Soluble in DMSO, ethanol,

methanol, chloroform, and

acetonitrile. Poor water

solubility.

[2][5][7][8]

Storage Temperature 2-8°C or -20°C [2][7]

Spectroscopic Data
The structural elucidation of Fumitremorgin C has been confirmed through various

spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS). While comprehensive assigned spectra are not readily available in a consolidated format

in the literature, key identifying information has been reported.

Table 2: Spectroscopic Data for Fumitremorgin C
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Technique Data Highlights Source(s)

¹H NMR

Key chemical shifts have been

reported in the literature,

aiding in structural

confirmation.

[9]

¹³C NMR

Predicted spectra are available

in databases, providing

expected chemical shift ranges

for the carbon skeleton.

[7]

Mass Spectrometry

Used for the identification and

confirmation of the molecular

weight and formula.

[10]

Biological Activity and Mechanism of Action
Inhibition of ABCG2/BCRP and Reversal of Multidrug
Resistance
The most well-characterized biological activity of Fumitremorgin C is its potent and selective

inhibition of the ABCG2 transporter.[2][3][11] ABCG2 is an ATP-binding cassette transporter

that functions as an efflux pump, actively transporting a wide range of substrates, including

many chemotherapeutic agents, out of cells.[11] Overexpression of ABCG2 in cancer cells is a

significant mechanism of multidrug resistance (MDR), limiting the efficacy of chemotherapy.[4]

Fumitremorgin C has been shown to be highly effective in reversing resistance to various

anticancer drugs, such as mitoxantrone, doxorubicin, and topotecan, in cell lines that

overexpress ABCG2.[3][12] It does not, however, reverse drug resistance in cells with elevated

expression of other MDR-associated transporters like P-glycoprotein (Pgp) or Multidrug

Resistance-Associated Protein (MRP), highlighting its selectivity for ABCG2.[3][13] The

reversal of resistance is associated with an increase in the intracellular accumulation of the

chemotherapeutic drugs.[3][12]

Table 3: In Vitro Activity of Fumitremorgin C
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Cell Line Assay Description IC₅₀ Value Source(s)

HEK293 (transfected

with human ABCG2

R482 mutant)

Potentiation of

mitoxantrone-induced

cytotoxicity

5.42 nM (as measured

by mitoxantrone IC50

potentiation)

[3]

K562
Inhibition of cellular

processes
41 µM [3]

MCF-7/mtxR

(mitoxantrone-

selected)

Reversal of

mitoxantrone

resistance

Not specified (114-fold

reversal)
[3]

S1M1-3.2
Potentiation of

mitoxantrone toxicity

Not specified (93-fold

potentiation)
[3]

Effects on Signaling Pathways
Recent research has indicated that Fumitremorgin C can modulate intracellular signaling

pathways, suggesting broader pharmacological effects beyond ABCG2 inhibition.

NF-κB and MAPK Signaling: Fumitremorgin C has been shown to attenuate osteoclast

formation and function by suppressing RANKL-induced activation of the NF-κB and MAPK

signaling pathways.[14] It has also been observed to alleviate inflammation and collagen

degradation in chondrocytes through the SIRT1/NF-κB/MAPK pathway.[15]
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Fumitremorgin C Inhibition of RANKL-Induced Signaling
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Fumitremorgin C's inhibitory effect on RANKL-induced signaling.

Experimental Protocols
Isolation of Fumitremorgin C from Aspergillus fumigatus
This protocol is a generalized procedure based on methods described in the literature for the

isolation of mycotoxins from fungal cultures.
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Fungal Culture: Inoculate Aspergillus fumigatus onto a suitable solid-state medium (e.g., rice

medium) or into a liquid broth. Incubate at an appropriate temperature (e.g., 25-30°C) for a

period sufficient for mycotoxin production (typically 1-2 weeks).

Extraction:

For solid cultures, extract the fungal biomass and substrate with an organic solvent such

as chloroform or ethyl acetate.

For liquid cultures, filter to separate the mycelium from the broth. Extract both the

mycelium and the filtrate with a suitable organic solvent.

Concentration: Evaporate the organic solvent from the combined extracts under reduced

pressure to obtain a crude extract.

Purification:

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica

gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol)

to separate the components.

HPLC: Further purify the fractions containing Fumitremorgin C using High-Performance

Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a

suitable mobile phase (e.g., acetonitrile-water or methanol-water).

Identification: Confirm the identity and purity of the isolated Fumitremorgin C using

spectroscopic methods (NMR, MS) and by comparing the data with published values.
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General Workflow for Fumitremorgin C Isolation
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A generalized workflow for the isolation of Fumitremorgin C.

In Vitro ABCG2 Inhibition Assay (Cell-Based)
This protocol describes a common method to assess the ability of Fumitremorgin C to reverse

ABCG2-mediated multidrug resistance.

Cell Culture: Culture cancer cells known to overexpress ABCG2 (e.g., mitoxantrone-resistant

cell lines) and a corresponding parental (sensitive) cell line in appropriate growth medium.

Drug Treatment:
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Seed the cells in 96-well plates and allow them to adhere overnight.

Treat the cells with a serial dilution of a chemotherapeutic agent that is a substrate of

ABCG2 (e.g., mitoxantrone, doxorubicin, or topotecan) in the presence or absence of a

fixed, non-toxic concentration of Fumitremorgin C (e.g., 1-10 µM).

Include control wells with cells treated with Fumitremorgin C alone to assess its intrinsic

cytotoxicity.

Incubation: Incubate the plates for a period sufficient to allow for drug-induced cytotoxicity

(e.g., 48-72 hours).

Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or

sulforhodamine B (SRB) assay.

Data Analysis:

Calculate the IC₅₀ value (the concentration of the chemotherapeutic agent that inhibits cell

growth by 50%) for each treatment condition.

The fold-reversal of resistance is calculated by dividing the IC₅₀ of the chemotherapeutic

agent alone by the IC₅₀ of the chemotherapeutic agent in the presence of Fumitremorgin
C.

Chemical Synthesis
The total synthesis of Fumitremorgin C has been reported in the literature, providing a means

to obtain the compound and its analogs for further study. The synthetic routes are typically

multi-step processes involving the construction of the complex pentacyclic ring system. Key

steps often include the formation of the indole core, coupling with a proline derivative, and

subsequent cyclization reactions.[6][9] One reported synthesis involves the oxidative

elimination and cyclization of an N-prolyl-7-methoxy-β-carboline intermediate.[9]

Conclusion
Fumitremorgin C is a valuable research tool due to its potent and selective inhibition of the

ABCG2 multidrug transporter. Its ability to reverse ABCG2-mediated drug resistance in cancer
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cells makes it an important compound for studying MDR mechanisms and for the preclinical

evaluation of strategies to overcome chemotherapy resistance. Furthermore, emerging

evidence of its effects on key signaling pathways such as NF-κB and MAPK suggests that

Fumitremorgin C may have a broader range of biological activities that warrant further

investigation. This technical guide provides a solid foundation for researchers and drug

development professionals working with or interested in the multifaceted properties of

Fumitremorgin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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